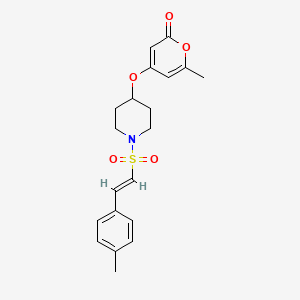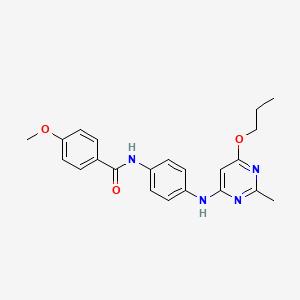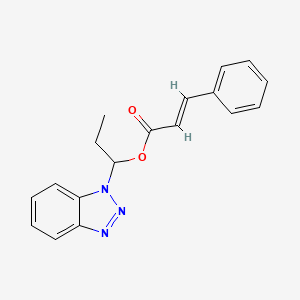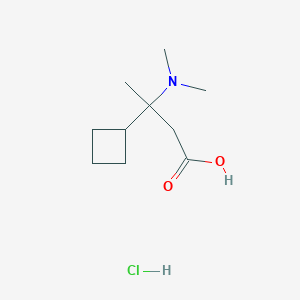
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile (CPD-N) is an organonitril compound that has been used in various scientific research applications. It is a yellow-orange solid with a molecular weight of 461.8 g/mol. CPD-N has a wide range of applications in scientific research, due to its unique properties and structure.
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of Co(III) complexes with morpholine show detailed insights into their structural properties, including hydrogen bonding and π–π interactions, which are crucial for understanding the molecular architecture and potential reactivity of related compounds (Amirnasr et al., 2001).
- Research on the structural aspects of dimethomorph, a morpholine fungicide, reveals information about the dihedral angles between different phenyl and morpholine rings, contributing to understanding the spatial arrangement that could influence the activity of similar compounds (Kang et al., 2015).
Photophysical Properties
- A study on the synthesis, characterization, crystal structure, and the blue fluorescence of a nicotinonitrile derivative highlights the importance of structural features in determining the photophysical properties of these compounds, which could be relevant for the development of fluorescent probes or materials (Suwunwong et al., 2013).
Chemical Reactivity and Applications
- The generation and reactivity of phenyl cations from chloroaniline derivatives under photolysis provide insights into electrophilic substitution reactions that could be relevant for understanding the chemical behavior of chlorophenyl-containing compounds in synthetic applications (Guizzardi et al., 2001).
- The sonochemical degradation of chlorinated pesticides, including chlorophenols, offers an example of how ultrasound can be used to mineralize organic pollutants, suggesting potential environmental applications for related compounds (Goskonda et al., 2002).
特性
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3O/c23-16-4-1-14(2-5-16)17-12-21(15-3-6-19(24)20(25)11-15)27-22(18(17)13-26)28-7-9-29-10-8-28/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHOWINNHQPQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-morpholinonicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)



![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)
![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2812341.png)
